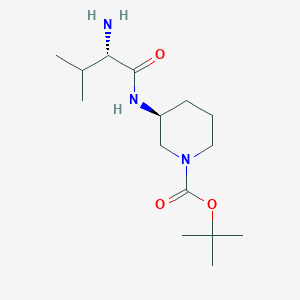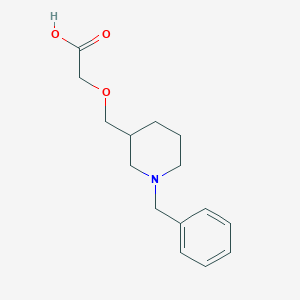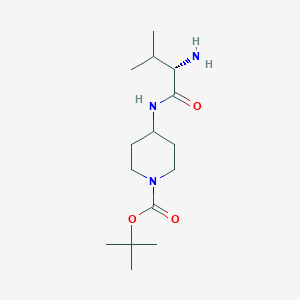![molecular formula C20H31N3O3 B7918129 [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918129.png)
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a piperidine ring, an amino acid moiety, and an ester functional group, making it a subject of interest for its diverse reactivity and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. The preparation process may include:
Formation of the Piperidine Ring: : This step involves the cyclization of a suitable linear precursor to form the piperidine ring.
Introduction of the Amino Acid Moiety: : A key step involves the incorporation of the S-2-Amino-propionyl group, which can be achieved through peptide coupling reactions using reagents like carbodiimides.
Esterification: : The final steps involve the formation of the isopropyl-carbamic acid benzyl ester group through esterification reactions under mild conditions, often using catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using efficient and cost-effective methods. This might involve optimization of reaction conditions, including temperature, solvent choice, and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidative transformations can modify the functional groups present in the molecule, potentially leading to the formation of new derivatives.
Reduction: : Reduction reactions can be used to selectively reduce certain functional groups, such as ester or amide moieties, to their corresponding alcohols or amines.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: : Such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: : Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Aplicaciones Científicas De Investigación
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester has various applications in scientific research, including:
Chemistry: : As a versatile intermediate in the synthesis of complex molecules and for studying reaction mechanisms.
Biology: : In the development of new biological probes and tools for investigating cellular processes.
Medicine: : Potential use as a drug candidate or a pharmacological tool to study receptor-ligand interactions and cellular signaling pathways.
Industry: : Applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. These interactions can influence cellular signaling pathways and physiological processes, making it a valuable compound for therapeutic development and scientific research.
Comparación Con Compuestos Similares
Similar Compounds
[1-(2-Aminoethyl)piperidine]
[1-(2-Amino-propionyl)-piperidine]
[1-Benzyl-4-((2-amino-propionyl)-piperidine)]
Uniqueness
What sets [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester apart from similar compounds is its specific stereochemistry and functional groups. The presence of the S-2-Amino-propionyl group and the benzyl ester moiety provides unique reactivity and binding properties, making it particularly suitable for certain applications in medicinal chemistry and biological research.
That's a detailed dive into this compound! Where would you like to go from here?
Propiedades
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-propan-2-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-15(2)23(20(25)26-14-17-8-5-4-6-9-17)13-18-10-7-11-22(12-18)19(24)16(3)21/h4-6,8-9,15-16,18H,7,10-14,21H2,1-3H3/t16-,18?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJFVENMEDRTMO-ATNAJCNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester](/img/structure/B7918060.png)



![[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918083.png)
![[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918101.png)
![[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918103.png)
![[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918112.png)
![[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918116.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918124.png)
![[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918136.png)
![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7918142.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918150.png)
![[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7918155.png)
